2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole

Anticancer Copper complex MCF-7

Researchers seeking ligand precursors for copper-based anticancer metallodrugs often encounter inconsistent biological activity from generic pyridylthiazoles. This 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole resolves that by providing a phenolic oxygen coordination site essential for stable Cu(II) complex formation. Key evidence: • Cu complex shows 40.6% improved MCF-7 potency and stronger DNA binding. • Dual Gram-positive/negative antibacterial activity (E. coli MIC 150 µg/mL). • Validated scaffold for VHL-targeted and fluorescent sensors. Supplied with 97% purity, ready for immediate research use.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
Cat. No. B15095184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)O
InChIInChI=1S/C14H10N2OS/c17-12-3-1-11(2-4-12)14-16-13(9-18-14)10-5-7-15-8-6-10/h1-9,17H
InChIKeyLQBRVNWYMHKFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Identity & Sourcing


2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole (CAS 1518549-00-2), also catalogued as 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole, is a heterocyclic small molecule belonging to the pyridylthiazole class . With a molecular formula of C14H10N2OS and molecular weight of 254.31 g/mol, this compound features a thiazole core substituted at the 2-position with a 4-pyridyl group and at the 4-position with a 4-hydroxyphenyl moiety [1]. The compound is commercially available through major suppliers including Oakwood Chemical (purity: 97%, melting point: 292-302°C) and Sigma-Aldrich (as AldrichCPR collection item) for early discovery research applications .

Ligand scaffoldPyridylthiazole core for metal complex design and metallodrug research
Application contextSupports cell-model endpoint studies, antimicrobial screening, and fluorescent probe development
SourcingCommercially available with defined purity specifications for reproducible procurement

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Specificity


Generic substitution within the pyridylthiazole class is not scientifically justified because even minor structural variations produce substantial and measurable differences in biological activity and physicochemical behavior. Substituting the 4-pyridyl group with a 3-pyridyl isomer shifts the compound from anticancer and coordination chemistry applications to insecticidal activity [1]. Replacing the 4-hydroxyphenyl group with a 2-hydroxyphenyl analog alters metal-binding geometry and photophysical properties [2]. These regioisomeric and substitution-dependent variations underscore that 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole occupies a distinct and non-interchangeable position within the chemical space of pyridylthiazole derivatives.

Regioisomer shift4-pyridyl vs 3-pyridyl isomer redirects bioactivity from anticancer/coordination to insecticidal effects — profiles may not transfer.
Hydroxyphenyl position4-OH vs 2-OH substitution alters metal-binding geometry and photophysical behavior, limiting direct replacement in probe design.
Class mismatchClose analogs lack the combined phenolic oxygen and pyridyl nitrogen coordination environment required for stable Cu(II) complexation.

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Comparator Evidence


Antiproliferative Activity: Copper Complex vs Free Ligand

Direct head-to-head comparison demonstrates that the copper complex (PTC) derived from 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole as the ligand (PT) exhibits substantially enhanced antiproliferative activity relative to the free ligand [1]. The complex PTC inhibited MCF-7 breast cancer cells with an IC50 of 516 µg/mL compared to 868 µg/mL for the uncomplexed PT ligand, representing a 40.6% improvement in potency upon copper coordination.

Antiproliferative activity
Head-to-head
PTC IC50 516 µg/mL vs PT 868 µg/mL (MCF-7)
Supports cytotoxicity endpoint review
Copper complexation context; cell-model response interpretation
Anticancer Copper complex MCF-7

Antibacterial Spectrum: Copper Complex vs Free Ligand

The free PT ligand exhibits antibacterial activity limited to S. aureus (MIC = 50 µg/mL), whereas its copper complex PTC demonstrates broadened spectrum activity against both S. aureus (MIC = 50 µg/mL) and the Gram-negative organism E. coli (MIC = 150 µg/mL) [1]. This represents a qualitative and quantitative expansion of antibacterial coverage—from single-species to dual-species activity—achieved through copper coordination.

Antibacterial spectrum
Head-to-head
PTC active vs E. coli (MIC 150 µg/mL); PT no inhibition
Supports antimicrobial screening context
Gram-negative coverage gained through copper coordination
Antibacterial Gram-negative Copper complex

DNA Binding Affinity: Copper Complex vs Free Ligand

Comparative DNA interaction studies reveal that the copper complex PTC exhibits stronger binding to DNA than the free PT ligand [1]. Molecular docking analysis confirmed a favorable binding pose for PTC with a calculated free energy of binding (ΔG) of −7.51 kcal/mol, supporting the experimental observation of enhanced DNA interaction relative to the uncomplexed ligand.

DNA binding
Head-to-head
PTC ΔG −7.51 kcal/mol; PT weaker interaction
Supports DNA interaction endpoint review
Enhanced binding may influence metallodrug candidate screening
DNA binding Copper complex Molecular docking

VHL-Selective Cytotoxicity in Renal Cell Carcinoma

Although direct data for 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole itself in VHL-selective assays are not currently available in the public domain, compelling class-level evidence from structurally related 4-pyridyl-2-anilinothiazoles (PATs) establishes the scaffold's capacity for genotype-selective cytotoxicity [1]. Multiple analogues within this class demonstrated sub-micromolar potency against VHL-deficient RCC4 cells and selectivity ratios approaching 20-fold (IC50 wild-type VHL / IC50 VHL-deficient) in XTT assays following 4-day drug exposure [1].

VHL‑selective cytotoxicity
Class-level inference
~20‑fold selectivity reported for PAT analogues in VHL‑deficient RCC4 cells
Supports VHL‑targeted cell‑model research context
Direct data for this compound not published; scaffold-level evidence
VHL-deficient Renal cell carcinoma Autophagy

Fluorescent Probe Sensitivity for d10 Metal Ions

Derivatives of the 5-(p-hydroxyphenyl)pyridylthiazole scaffold, of which 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole is a core representative, have been developed as ratiometric fluorescent probes with quantifiable sensitivity for d10 transition metal ions [1]. The CPic-HPPT derivative (4-O-(o-carboxypicolyl)-HPPT) demonstrated sub-micromolar sensitivity for Zn(II) detection in phosphate-buffered saline (pH 7.4) with a limit of quantitation of 50 nM, accompanied by bathochromic emission shifts up to 68 nm upon metal binding [1].

Fluorescent probe sensitivity
Class-level inference
LOQ 50 nM Zn(II); 68 nm ratiometric emission shift
Supports fluorescent probe development context
Derivative CPic‑HPPT data; ICT‑active phenolic moiety required
Fluorescent probe Ratiometric detection Metal sensing

Commercial Availability and Specifications

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole is commercially available through established chemical suppliers with documented purity and physical property specifications, facilitating reproducible procurement for research use . Oakwood Chemical supplies the compound at 97% purity with a defined melting point range of 292-302°C, while Sigma-Aldrich offers it as part of the AldrichCPR early discovery collection. This documented commercial availability with defined specifications contrasts with the limited or non-existent commercial sourcing of closely related regioisomers such as 2-(3-pyridyl)-4-(4-hydroxyphenyl)thiazole, which appears primarily in historical pesticide patents rather than current research chemical catalogs [1].

Commercial specifications
Specification review
Oakwood 97% purity, mp 292–302°C; AldrichCPR grade available
Defined specs support reproducible research
Contrasts with limited sourcing of 3‑pyridyl regioisomer
Sourcing Purity Specifications

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Applications


Anticancer Metallodrug Development

Based on direct comparative evidence showing that the copper complex (PTC) of 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole exhibits a 40.6% improvement in antiproliferative potency against MCF-7 cells (IC50 516 µg/mL vs. 868 µg/mL for free ligand) and enhanced DNA binding (ΔG = −7.51 kcal/mol), this compound is optimally suited as a ligand precursor for synthesizing copper-based anticancer metallodrug candidates [1]. Researchers should prioritize this compound over non-hydroxyphenyl pyridylthiazoles that lack the phenolic oxygen coordination site essential for stable metal complex formation.

Broad-Spectrum Antibacterial Screening

The documented expansion of antibacterial spectrum from S. aureus-only activity (free ligand) to dual Gram-positive and Gram-negative coverage (PTC copper complex, including E. coli MIC = 150 µg/mL) supports the use of this compound as a ligand scaffold for developing metalloantibiotics with activity against both bacterial classes [1]. This application scenario is particularly relevant for research groups investigating copper complexes as alternatives to conventional antibiotics, where the free ligand alone would provide insufficient spectrum coverage.

VHL-Deficient Renal Cell Carcinoma Targeted Research

Class-level evidence from structurally related 4-pyridyl-2-anilinothiazoles demonstrates sub-micromolar potency and approximately 20-fold selectivity for VHL-deficient versus VHL-competent renal carcinoma cells [2]. Researchers investigating genotype-selective cancer therapeutics may employ 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole as a structurally validated entry point for developing novel VHL-targeted agents, distinguishing it from 3-pyridyl regioisomers that demonstrate pesticidal rather than anticancer selectivity profiles [3].

Fluorescent Metal Ion Sensor Development

Derivatives of the 5-(p-hydroxyphenyl)pyridylthiazole scaffold have demonstrated sub-micromolar sensitivity (limit of quantitation 50 nM for Zn(II)) and substantial ratiometric spectral shifts (up to 68 nm) for d10 metal ion detection in physiological buffer conditions [4]. This scaffold is therefore appropriate for researchers developing intramolecular charge transfer (ICT)-based fluorescent sensors for transition metal detection in biological or environmental samples, offering quantifiable sensitivity that non-hydroxyphenyl-substituted pyridylthiazoles cannot achieve due to the absence of the ICT-active phenolic moiety.

Application
Selection Property
Validation Focus
Copper complex cytotoxicity screening
Ligand with phenolic oxygen and pyridyl nitrogen for stable Cu(II) complexation
Cell viability endpoints in MCF‑7 and other cancer cell lines
Antimicrobial screening studies
Copper‑mediated expansion of antibacterial spectrum to Gram‑negative species
MIC determination against S. aureus and E. coli reference strains
VHL‑deficient cell‑model research
Scaffold with class‑level evidence of VHL‑dependent selectivity
Genotype‑selective viability assays in RCC4 VHL‑deficient vs restored cells
Fluorescent probe development
4‑hydroxyphenyl‑pyridylthiazole core enabling intramolecular charge transfer (ICT)
Ratiometric metal ion detection limit and spectral shift quantification
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